N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-1-yl ring, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring. This core structure would be substituted with acetamide, fluorophenyl, and chlorofluorophenyl groups .Scientific Research Applications
Imaging and Radioligand Synthesis
This compound is part of a class of chemicals used in the synthesis of radioligands for positron emission tomography (PET). Specifically, it's related to the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. These radioligands are crucial for in vivo imaging, allowing researchers to visualize and quantify biological processes non-invasively (Dollé et al., 2008).
Antitumor Potential
The compound's structure is similar to those being investigated for their antitumor properties. For instance, acyclonucleoside hydroxamic acids with similar structures have been synthesized as potential antitumor agents, targeting ribonucleotide reductase for cancer treatment (Farr et al., 1989). Additionally, derivatives of thieno[3,2-d]pyrimidine, a core component of the compound, have been synthesized and evaluated for their potent anticancer activities on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Neuroinflammation Studies
Related compounds have been developed as ligands for the translocator protein 18 kDa (TSPO), recognized as a biomarker for neuroinflammatory processes. These ligands are useful in studying neurodegenerative disorders and neuroinflammation through imaging techniques like PET (Damont et al., 2015).
Antimicrobial Applications
N-substituted phenyl acetamides, closely related in structure to the compound , have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown potency against various bacterial and fungal strains, highlighting their potential in antimicrobial research (Kerru et al., 2019).
Anti-Inflammatory Research
Derivatives of the compound with similar chemical structures have been synthesized and evaluated for their anti-inflammatory activity. Such research is crucial in developing new therapeutic agents for treating inflammation-related diseases (Sunder & Maleraju, 2013).
Mechanism of Action
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF2N3O3S/c23-15-9-13(5-6-17(15)25)10-26-19(29)12-27-18-7-8-32-20(18)21(30)28(22(27)31)11-14-3-1-2-4-16(14)24/h1-9,18,20H,10-12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDMMPOVEADTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.